8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Overview
Description
8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a chemical compound that belongs to the class of heterocyclic compounds It features a bromine atom attached to a dihydro-dioxino-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the bromination of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures are in place to handle bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify other parts of the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.
Scientific Research Applications
8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving brominated compounds.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target. The dioxino-pyridine structure can also influence the compound’s pharmacokinetic properties, such as its ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Uniqueness
8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro or iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity in biological systems, making it a valuable compound for specific applications .
Biological Activity
8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique structure and the presence of a bromine atom, which can significantly influence its reactivity and interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 216.03 g/mol. The compound features a dioxino-pyridine framework that enhances its pharmacological properties.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 643067-83-8 |
Molecular Weight | 216.03 g/mol |
Chemical Structure | Chemical Structure |
The mechanism of action for this compound is primarily linked to its interactions with various molecular targets. The bromine atom enhances the compound's binding affinity to enzymes and receptors involved in signaling pathways. This interaction may modulate the activity of specific proteins or enzymes, leading to potential therapeutic effects.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating specific pathways related to cell death. For example:
- Study Findings : A study demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. It may interact with neurotransmitter systems and protect neuronal cells from apoptosis induced by oxidative stress.
- Case Study : In animal models of neurodegenerative diseases, treatment with similar dioxino-pyridine derivatives resulted in reduced neuronal damage and improved cognitive function .
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties against certain bacterial strains.
- Research Findings : Compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant infections .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
Compound | Biological Activity | Notes |
---|---|---|
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | Antitumor activity | Similar structure but different halogen |
8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | Neuroprotective effects | Iodine may alter potency |
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | Moderate antimicrobial activity | Chlorine's influence on reactivity |
Properties
IUPAC Name |
8-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHQXFDMTGXJAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C2O1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738864 | |
Record name | 8-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643067-83-8 | |
Record name | 8-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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